molecular formula C24H26ClN3O3 B299410 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B299410
M. Wt: 439.9 g/mol
InChI Key: QGLRZVOTZPKWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as VX-950, is a potent and selective inhibitor of the hepatitis C virus (HCV) protease. HCV is a major cause of chronic hepatitis, liver cirrhosis, and hepatocellular carcinoma, affecting over 71 million people worldwide. VX-950 has been extensively studied for its potential as a therapeutic agent for HCV infection.

Mechanism of Action

1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the HCV protease, which is essential for viral replication. The HCV protease cleaves the viral polyprotein into functional proteins required for viral replication. 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide binds to the active site of the HCV protease and prevents its activity, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent antiviral activity against HCV in vitro and in vivo. It has also been shown to improve liver function and reduce liver inflammation in patients with chronic HCV infection. However, 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been associated with certain adverse effects, such as gastrointestinal symptoms and skin rash.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibitory activity against the HCV protease. However, its complex synthesis and potential adverse effects may limit its use in certain experimental settings.

Future Directions

Several future directions for 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide research include the development of more efficient synthesis methods, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other antiviral drugs. Additionally, the use of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in combination with immune modulators may enhance its antiviral activity and reduce the risk of viral resistance. Further research is needed to fully understand the potential of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide as a therapeutic agent for HCV infection.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The first step involves the synthesis of the pyrrolidine ring, followed by the introduction of the chlorophenyl and cyclohexylamino carbonyl groups. The final coupling reaction involves the formation of the amide bond between the pyrrolidine and phenyl rings. The overall synthesis of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a therapeutic agent for HCV infection. Several clinical trials have been conducted to evaluate the safety and efficacy of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in combination with other antiviral drugs. The results of these trials have shown that 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide can significantly reduce HCV viral load and improve liver function in patients with chronic HCV infection.

properties

Product Name

1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(cyclohexylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26ClN3O3/c25-17-10-12-19(13-11-17)28-15-16(14-22(28)29)23(30)27-21-9-5-4-8-20(21)24(31)26-18-6-2-1-3-7-18/h4-5,8-13,16,18H,1-3,6-7,14-15H2,(H,26,31)(H,27,30)

InChI Key

QGLRZVOTZPKWSA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.